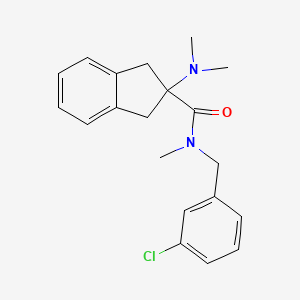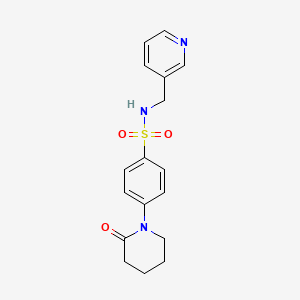
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is mainly located in the peripheral and central nervous system. SNC80 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and addiction.
Wirkmechanismus
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide acts as a highly selective agonist for the delta-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition leads to a decrease in pain transmission and a reduction in the rewarding effects of opioids.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to increase the release of anti-inflammatory cytokines. It has also been shown to increase the release of endogenous opioids, such as enkephalins and endorphins. Additionally, N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. Additionally, N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. However, one limitation of using N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide is its relatively low potency compared to other opioid agonists. This can make it more difficult to achieve the desired effects in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide. One area of interest is in the development of more potent and selective delta-opioid receptor agonists. Additionally, there is interest in exploring the potential therapeutic applications of N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide in other areas, such as anxiety disorders and depression. Finally, there is interest in exploring the potential of N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide as a tool for studying the delta-opioid receptor and its signaling pathways in greater detail.
Synthesemethoden
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2-indanecarboxylic acid followed by the addition of dimethylamine and methyl iodide. Another method involves the reaction of 3-chlorobenzyl chloride with 2-indanone followed by the addition of dimethylamine and methyl iodide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, such as neuropathic pain and inflammatory pain. It has also been shown to have potential anti-addictive effects, particularly in the context of opioid addiction. N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to reduce the rewarding effects of opioids and to decrease the severity of withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22(2)20(12-16-8-4-5-9-17(16)13-20)19(24)23(3)14-15-7-6-10-18(21)11-15/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGQJFABPLJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N(C)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)
![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)